molecular formula C11H11N3O3 B7430261 [(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate

[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate

Cat. No.: B7430261
M. Wt: 233.22 g/mol
InChI Key: QFHGELMXSAZANT-ZETCQYMHSA-N
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Description

[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate is a complex organic compound that features both an oxazolidine and an indazole moiety

Properties

IUPAC Name

[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-11(17-7-4-13-16-6-7)8-2-1-3-10-9(8)5-12-14-10/h1-3,5,7,13H,4,6H2,(H,12,14)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHGELMXSAZANT-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CON1)OC(=O)C2=C3C=NNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CON1)OC(=O)C2=C3C=NNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the indazole moiety. One common method involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative to form the oxazolidine ring. This is followed by a coupling reaction with an indazole derivative under conditions that promote ester formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxazolidine ring can be oxidized to form oxazolidinones.

    Reduction: The nitro group on the indazole moiety can be reduced to an amine.

    Substitution: The ester group can be substituted with various nucleophiles to form amides, alcohols, or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxazolidinones

    Reduction: Amino-indazole derivatives

    Substitution: Amides, alcohols, or other esters

Scientific Research Applications

[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme mechanisms or as a ligand in receptor studies.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the indazole moiety can participate in π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    [(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate: can be compared to other oxazolidine and indazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.

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